molecular formula C13H13N3O6 B2601186 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 329903-05-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B2601186
CAS No.: 329903-05-1
M. Wt: 307.262
InChI Key: DBUZBPMERNSWAY-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dioxopyrrolidin-1-yl group and a 4-methoxy-2-nitrophenyl substituent. Its structure combines electron-withdrawing (nitro group) and electron-donating (methoxy group) moieties, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6/c1-22-8-2-3-9(10(6-8)16(20)21)14-11(17)7-15-12(18)4-5-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUZBPMERNSWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CCC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group:

    Coupling of the Pyrrolidinone and Nitrophenyl Moieties: This is typically done using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacological Applications

Recent studies have indicated that derivatives of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide exhibit significant neuroprotective properties. The compound has been evaluated for its ability to cross the blood-brain barrier (BBB), which is crucial for any neuroactive drug.

Anticonvulsant Activity

A notable area of application for this compound is in the development of anticonvulsant medications. Studies have reported that certain derivatives demonstrate efficacy in established animal models for epilepsy, such as:

  • Maximal Electroshock (MES) Test
  • Psychomotor Seizure Model (6 Hz)

Efficacy Data

In these models, specific derivatives of the compound have shown promising results:

  • Compound 33 exhibited the highest anticonvulsant activity with an effective dose (ED) significantly lower than traditional antiepileptic drugs.

Synthesis and Derivative Development

The synthesis of This compound involves acetylation processes and can lead to various derivatives with enhanced biological activities.

Synthetic Pathway Overview

  • Starting Material : 4-methoxy-2-nitroaniline.
  • Reagent : Acetic anhydride in glacial acetic acid.
  • Conditions : Stirring at room temperature for 18 hours followed by recrystallization.

This synthetic approach allows for the modification of functional groups to optimize pharmacological properties.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound and its derivatives:

StudyApplicationFindings
NeuroprotectionDemonstrated significant reduction in Aβ-induced neurotoxicity in SH-SY5Y cells.
AnticonvulsantCompound 33 showed high efficacy in MES and 6 Hz seizure models.
SynthesisHighlighted a new method for synthesizing N-(4-methoxy-2-nitrophenyl)acetamide with improved yields.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Acetamide Derivatives

Compound ID Substituent on Phenyl Ring N-Linked Group Melting Point (°C) Yield (%) Purity (%) Molecular Weight (g/mol) Source
Target Compound 4-Methoxy-2-nitro 4-Methoxy-2-nitrophenyl Not reported N/A N/A ~349.29 (calculated) -
13 (Ev2) Phenyl 3-(Trifluoromethoxy)phenyl 132.6–133.4 68.7 >99.9 393.10
14 (Ev2) Phenyl Benzyl 128.3–129.9 71.2 >99 323.13
15 (Ev2) Phenyl 2-Fluorobenzyl 148.3–149.3 74.5 >99.9 341.12
19 (Ev5) Phenyl 3-Chlorobenzyl 137.3–138.8 79.2 99.5 357.10
21 (Ev5) Phenyl 2-(Trifluoromethyl)benzyl 137.7–139.1 67.1 97 391.10

Key Observations :

  • Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound is electron-donating, which could improve solubility in polar solvents relative to trifluoromethyl or chloro substituents (e.g., 21, 19) .

Pharmacological Potential

While specific data for the target compound’s bioactivity are unavailable, structural analogs exhibit anticonvulsant and anticancer properties:

  • Anticonvulsant Activity : Compounds with fluorobenzyl (15, 16, 17) or chlorobenzyl (19) groups show promise in preliminary anticonvulsant screens, likely due to enhanced blood-brain barrier permeability from halogenated substituents . The nitro group in the target compound may similarly influence pharmacokinetics but requires empirical validation.
  • Anticancer Activity: Phenoxy acetamide derivatives (e.g., compound 38 in ) demonstrate activity against cancer cell lines, suggesting that structural modifications (e.g., nitro or methoxy groups) could expand therapeutic applications .

Spectroscopic and Crystallographic Insights

  • NMR Data : Substituent position (ortho, meta, para) significantly affects chemical shifts. For example, the nitro group in the target compound’s ortho position would deshield adjacent protons, producing distinct splitting patterns compared to para-substituted analogs .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a derivative of pyrrolidine and nitrophenyl acetamide, which has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O5_{5}
  • Molecular Weight : Approximately 264.25 g/mol

The presence of the dioxopyrrolidine moiety and the nitrophenyl group is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with appropriate acylating agents under controlled conditions. The following general steps outline the synthesis:

  • Preparation of Dioxopyrrolidine : The starting material is treated with succinimide derivatives to form the dioxopyrrolidine structure.
  • Acylation : The dioxopyrrolidine is then acylated with 4-methoxy-2-nitroaniline to yield the final product.
  • Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated against various cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma). The results indicated:

  • IC50_{50} values:
    • HeLa cells: 1.4 μM
    • BxPC-3 cells: 0.50 μM
    • RD cells: 16.2 μM

The compound exhibited a selectivity index (SI) greater than 3 for BxPC-3 cells, suggesting promising anticancer activity with minimal toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as:

  • Inhibition of NF-κB signaling : This pathway is often activated in cancer and contributes to cell survival and proliferation.
  • Generation of reactive oxygen species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

  • Neuroprotective Effects :
    In a study examining neuroprotective properties, derivatives similar to this compound showed significant inhibition of neuroinflammatory markers and protection against oxidative stress-induced neuronal damage . This suggests potential applications in neurodegenerative diseases.
  • Enzyme Inhibition :
    The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures demonstrated competitive inhibition, indicating that modifications in substituents can enhance activity .

Q & A

Basic: What are the recommended synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with precursor coupling (e.g., acetamide linkage formation) followed by functional group modifications. Key steps include:

  • Amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and amines under controlled pH (7–9) and temperature (0–25°C) .
  • Cyclization or substitution reactions to introduce the pyrrolidinone or nitro-methoxy aryl groups, using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for activation .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Reference :

Advanced: How can researchers optimize the synthesis to improve yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in cyclization steps .
  • Solvent-free conditions : Minimizes side reactions (e.g., hydrolysis of nitro groups) and simplifies purification .
  • Catalyst screening : Use Pd/C or organocatalysts to enhance coupling efficiency in aryl-amide bond formation .
    Reference :

Basic: What spectroscopic techniques confirm the structural integrity of the compound?

  • 1H/13C NMR : Identifies protons and carbons in the pyrrolidinone (δ 2.5–3.5 ppm) and nitroaryl (δ 7.5–8.5 ppm) groups .
  • IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and nitro symmetric/asymmetric vibrations (1500–1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 346.12) .
    Reference :

Advanced: How to resolve discrepancies in NMR data when impurities are present?

  • 2D NMR (COSY, HSQC) : Distinguishes overlapping proton signals from impurities by correlating 1H-13C or 1H-1H interactions .
  • Recrystallization with mixed solvents (e.g., ethanol/water) removes polar byproducts .
  • LC-MS hyphenation : Quantifies impurity levels (<0.5%) and identifies their structures via fragmentation patterns .
    Reference :

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Engineering controls : Fume hood for reactions releasing volatile byproducts (e.g., NO₂) .
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for inhalation .
    Reference :

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?

  • Rigorous QC protocols : Mandate ≥95% purity (HPLC) and standardized NMR/IR profiles .
  • Orthogonal characterization : Cross-validate results using DSC (differential scanning calorimetry) for polymorphism analysis .
  • Bioassay standardization : Use internal controls (e.g., reference inhibitors) to normalize activity measurements .
    Reference :

Basic: Which functional groups in the compound are reactive?

  • Amide group : Susceptible to hydrolysis under acidic/basic conditions .
  • Nitro group : Participates in reduction reactions (e.g., catalytic hydrogenation to amines) .
  • Pyrrolidinone ring : Undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) .
    Reference :

Advanced: How to design derivatives to enhance biological activity?

  • Structure-activity relationship (SAR) studies : Systematically replace the methoxy or nitro groups with electron-withdrawing/donating substituents .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to optimize binding affinity .
  • Prodrug modification : Introduce hydrolyzable esters to improve bioavailability .
    Reference :

Basic: What are the storage conditions to maintain stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light protection : Use amber vials to avoid nitro group photolysis .
  • Desiccants : Include silica gel packs to inhibit hydrolysis .
    Reference :

Advanced: How to analyze degradation products under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) .
  • HPLC-DAD/ELSD : Monitor degradation kinetics and identify products via retention time shifts .
  • LC-MS/MS : Characterize degradation pathways (e.g., nitro reduction to amine) using collision-induced dissociation .
    Reference :

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